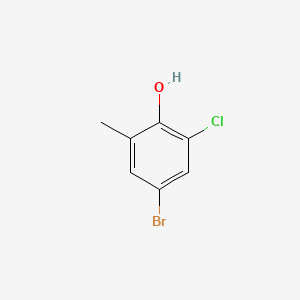

4-Bromo-2-chloro-6-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDUDPYBPXKGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226263 | |

| Record name | 4-Bromo-6-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-27-0 | |

| Record name | 4-Bromo-6-chloro-2-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007530270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7530-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-6-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-6-CHLORO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1Q03LGP5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 4-Bromo-2-chloro-6-methylphenol (CAS Number: 7530-27-0). Due to the limited availability of experimentally determined data in peer-reviewed literature and public databases, this guide also highlights areas where information is currently unavailable, presenting a clear picture of the current state of knowledge for this specific chemical entity.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO | [1][2][3] |

| Molecular Weight | 221.48 g/mol | [1][3] |

| CAS Number | 7530-27-0 | [1][2][3][4] |

| Appearance | Light cream solid | [5] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| pKa | No experimental data available | |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | No specific data available |

Experimental Protocols

A key aspect of understanding a chemical compound is the methodology of its synthesis. The following section details an experimental protocol for the preparation of this compound.

Synthesis of this compound[6]

Objective: To synthesize this compound via the bromination of 2-Chloro-6-methylphenol.

Materials:

-

2-Chloro-6-methylphenol (5 g, 35 mmol)

-

N-bromosuccinimide (NBS) (6.2 g, 35 mmol)

-

Acetic acid (70 mL)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Sodium sulfate

Procedure:

-

Dissolve 2-Chloro-6-methylphenol (5 g, 35 mmol) in acetic acid (70 mL).

-

Add N-bromosuccinimide (NBS) (6.2 g, 35 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium carbonate solution.

-

Dry the organic layer over sodium sulfate.

-

Remove the solvent by reduced pressure distillation to yield the target product, this compound (4 g, 52% yield). The product can be used in subsequent reactions without further purification.[6]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Discussion and Future Research

The lack of comprehensive, publicly available experimental data for this compound presents a challenge for researchers and drug development professionals. While its synthesis is documented, a full physicochemical profile is necessary for applications in areas such as medicinal chemistry, materials science, and toxicology.

Future research should focus on the experimental determination of the melting point, boiling point, and pKa of this compound. Furthermore, studies on its solubility in a range of common organic solvents would be highly beneficial. The development of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the quantification of this compound would also be a valuable contribution to the field.

Given that no information was found regarding its interaction with biological signaling pathways, this could be an area of novel investigation, particularly in the context of drug discovery and development.

References

- 1. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 7530-27-0 [matrix-fine-chemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]

- 6. This compound | 7530-27-0 [chemicalbook.com]

Technical Guide: Spectral Analysis of 4-Bromo-2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-chloro-6-methylphenol (CAS Number: 7530-27-0). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also included, alongside a logical workflow diagram for spectral analysis.

Core Data Presentation

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-CH₃ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-OH |

| Data not available | Aromatic C-CH₃ |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (KBr Disc/Nujol Mull)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | O-H stretch (phenol) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (methyl) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-O stretch (phenol) |

| Data not available | C-Cl stretch |

| Data not available | C-Br stretch |

Note: While the availability of IR spectra is indicated in some databases, the specific peak values are not publicly accessible. The table indicates the expected regions of absorption for the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z Ratio | Proposed Fragment | Relative Intensity (%) |

| Data not available | [M]⁺ (Molecular Ion) | - |

| Data not available | [M-CH₃]⁺ | - |

| Data not available | [M-Cl]⁺ | - |

| Data not available | [M-Br]⁺ | - |

| Data not available | [M-CO]⁺ | - |

Note: The mass spectrum for this compound is available in select databases, but the fragmentation pattern and relative intensities are not publicly detailed. The table lists plausible fragments based on the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a solid organic compound like this compound.

Caption: General Workflow for Spectral Analysis

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in the molecule.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette with a cotton plug

-

Vial

Procedure:

-

Sample Preparation: Weigh approximately 5-25 mg of this compound into a clean, dry vial for ¹H NMR (50-100 mg for ¹³C NMR).

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the solid.

-

Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm for ¹H NMR and the CDCl₃ triplet at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Method 1: Thin Solid Film

Materials:

-

This compound (~10 mg)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (KBr or NaCl)

-

Vial

-

Pasteur pipette

Procedure:

-

Sample Preparation: Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent in a vial.

-

Place a single, clean salt plate on a clean surface.

-

Using a Pasteur pipette, apply one or two drops of the solution to the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.

Method 2: KBr Pellet

Materials:

-

This compound (1-2 mg)

-

Dry, spectroscopic grade potassium bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Add 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder to an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum.

-

Acquire the sample spectrum as described above.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound (~1 mg)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Vial

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe.

-

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: Scan a suitable mass range, for example, m/z 40-400.

-

-

Data Acquisition:

-

The sample is vaporized by heating the probe, and the gaseous molecules enter the ion source.

-

In the ion source, the molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks.

-

Analyze the fragmentation pattern to identify major fragment ions, which provides structural information.

-

synthesis of 4-Bromo-2-chloro-6-methylphenol from 2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-2-chloro-6-methylphenol from its precursor, 2-chloro-6-methylphenol. This transformation is a key step in the preparation of various compounds of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, a comparison of reaction conditions, and a discussion of the underlying reaction mechanism.

Introduction

This compound is a substituted aromatic compound with a versatile functional group array, making it a valuable intermediate in organic synthesis. The strategic placement of the bromo, chloro, and methyl substituents on the phenolic ring allows for selective downstream modifications, rendering it a crucial building block in the development of novel pharmaceutical agents and functional materials. The synthesis primarily involves the regioselective bromination of 2-chloro-6-methylphenol, an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity, favoring the introduction of the bromine atom at the para-position to the hydroxyl group.

Synthetic Methodologies

The primary method for the synthesis of this compound involves the direct bromination of 2-chloro-6-methylphenol. Two effective protocols are presented below, utilizing different brominating agents: N-Bromosuccinimide (NBS) and elemental bromine.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method employs N-Bromosuccinimide as the bromine source in an acetic acid solvent system. NBS is a convenient and milder alternative to elemental bromine, often leading to higher selectivity.

Method 2: Bromination using Elemental Bromine

This protocol utilizes elemental bromine in the presence of a non-polar solvent, chlorobenzene. This classic approach can achieve high yields but requires careful handling of the corrosive and volatile bromine.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic methods.

Table 1: Comparison of Synthetic Protocols for the Synthesis of this compound

| Parameter | Method 1: NBS/Acetic Acid | Method 2: Bromine/Chlorobenzene |

| Starting Material | 2-chloro-6-methylphenol | 2-chlorophenol (as a close analog) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |

| Solvent | Acetic Acid | Chlorobenzene |

| Reaction Temperature | Room Temperature | Not explicitly stated, but bromination of 2-chlorophenol is at 0-20 °C[1] |

| Reaction Time | 12 hours | Not explicitly stated, but addition of bromine is over 3 hours with 1 hour of stirring[1] |

| Reported Yield | 52% | 99.1% (for 4-bromo-2-chlorophenol)[1] |

| Work-up Procedure | Distillation, Extraction, Washing | Distillation |

| Purification | Not required for subsequent steps | Not required for subsequent steps |

Table 2: Spectroscopic Data for Product Characterization (this compound)

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Phenolic -OH: ~5.0-6.0 ppm (singlet, broad); Aromatic protons: Two singlets or two doublets in the range of 6.8-7.5 ppm; Methyl protons: ~2.2-2.4 ppm (singlet). |

| ¹³C NMR | Aromatic carbons: ~110-155 ppm (including quaternary carbons for C-OH, C-Cl, C-Br, and C-CH₃); Methyl carbon: ~15-20 ppm. |

| IR Spectroscopy (cm⁻¹) | O-H stretch (broad): ~3200-3600; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-3000; C=C stretch (aromatic): ~1450-1600; C-O stretch: ~1200-1300; C-Br stretch: ~500-600; C-Cl stretch: ~600-800. |

| Mass Spectrometry (m/z) | Molecular ion (M⁺) peak with characteristic isotopic pattern for Br and Cl. Expected [M]⁺ at ~220, [M+2]⁺ at ~222, and [M+4]⁺ at ~224. |

Experimental Protocols

Detailed Experimental Protocol for Method 1 (NBS/Acetic Acid)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylphenol (1.0 equivalent) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Remove the acetic acid by distillation under reduced pressure.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to yield this compound. The product can often be used in subsequent reactions without further purification.

Detailed Experimental Protocol for Method 2 (Bromine/Chlorobenzene)

Note: This protocol is adapted from the synthesis of the closely related 4-bromo-2-chlorophenol and may require optimization for 2-chloro-6-methylphenol.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser connected to a gas trap (for HBr), dissolve 2-chloro-6-methylphenol (1.0 equivalent) in chlorobenzene.

-

Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Add a solution of elemental bromine (1.0 equivalent) in chlorobenzene dropwise from the dropping funnel over a period of 3 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

-

Work-up:

-

Remove the chlorobenzene by distillation under reduced pressure.

-

-

Isolation: The residue is this compound.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromonium ion, Br⁺, or its equivalent) to the ortho and para positions.

Caption: Electrophilic bromination of 2-chloro-6-methylphenol.

The regioselectivity of the reaction is governed by both electronic and steric factors. The hydroxyl group strongly directs the substitution to the para position. The ortho positions are also electronically activated, but the presence of the adjacent chloro and methyl groups provides significant steric hindrance, thus favoring the formation of the 4-bromo isomer.

Workflow for Synthesis and Characterization

The overall process from starting material to the characterized final product follows a logical workflow.

Caption: General workflow for the synthesis and analysis.

Conclusion

The synthesis of this compound from 2-chloro-6-methylphenol is a robust and well-established transformation. The use of N-Bromosuccinimide in acetic acid offers a safe and selective method, while the use of elemental bromine in chlorobenzene can provide higher yields. The choice of method will depend on the specific requirements of the synthesis, including scale, safety considerations, and desired purity. The provided protocols and data serve as a comprehensive guide for researchers in the successful preparation and characterization of this valuable synthetic intermediate.

References

Electrophilic Bromination of 2-Chloro-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-chloro-6-methylphenol, a key transformation in the synthesis of various high-value chemical intermediates. The document outlines the underlying chemical principles, detailed experimental protocols, and expected outcomes of this important reaction.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the case of phenols, the hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. For 2-chloro-6-methylphenol, the substitution pattern is influenced by the directing effects of the hydroxyl, chloro, and methyl groups. The primary product expected from the electrophilic bromination of 2-chloro-6-methylphenol is 4-bromo-2-chloro-6-methylphenol, a versatile building block in medicinal chemistry and materials science.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2-chloro-6-methylphenol proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The chloro and methyl groups also influence the regioselectivity of the reaction.

The reaction is highly regioselective due to the steric hindrance at the positions ortho to the bulky chloro and methyl groups, and the strong activating and para-directing effect of the hydroxyl group. This leads to the preferential formation of the this compound isomer.

Caption: General mechanism of electrophilic bromination.

Experimental Protocol

The following is a representative protocol for the electrophilic bromination of 2-chloro-6-methylphenol, based on established methods for similar phenolic substrates.

Materials:

-

2-Chloro-6-methylphenol

-

Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-methylphenol in a suitable solvent such as dichloromethane or acetic acid. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., elemental bromine in the same solvent) to the cooled solution of the phenol over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: A typical experimental workflow for bromination.

Quantitative Data

The following table summarizes representative quantitative data for the electrophilic bromination of various substituted phenols. While specific data for 2-chloro-6-methylphenol is not extensively published, these examples provide an expected range for reaction parameters and outcomes.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorophenol | Br₂ | Chlorobenzene | 5-20 | 4 | 99.1 | [1] |

| p-Cresol | Br₂ | Chloroform | -5 to 0 | 7 | 99.3 | [2] |

| 2-Naphthol | PIDA/AlBr₃ | MeCN | 23 | - | 93 | [3] |

| Phenol | TMSBr/(4-ClC₆H₄)₂SO | Acetonitrile | Room Temp | - | High Selectivity | [4] |

Note: PIDA = (Diacetoxyiodo)benzene, TMSBr = Trimethylsilyl bromide, MeCN = Acetonitrile.

Product Characterization

The primary product, this compound, can be characterized using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | This compound |

Spectroscopic data for the expected product:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will show a characteristic splitting pattern.

-

¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the product, showing a characteristic isotopic pattern for bromine and chlorine.[5]

-

Infrared (IR) Spectroscopy: A broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic C-H and C-Br/C-Cl bonds.

Safety Considerations

-

Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chlorinated solvents are harmful and should be handled with care.

-

The reaction can be exothermic; therefore, slow addition of the brominating agent and temperature control are crucial.

Conclusion

The electrophilic bromination of 2-chloro-6-methylphenol is a highly regioselective and efficient reaction for the synthesis of this compound. The reaction proceeds under mild conditions and can be achieved using various brominating agents. The resulting product is a valuable intermediate for the development of new pharmaceuticals and functional materials. This guide provides a solid foundation for researchers to successfully perform and optimize this important chemical transformation.

References

- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 2. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]

- 5. 2-Bromo-4-chloro-6-methylphenol | C7H6BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chloro-6-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-chloro-6-methylphenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and the general principles of chemical solubility. It also includes a standardized experimental protocol for determining solubility and a workflow diagram to guide researchers in their laboratory practices.

Core Compound: this compound

-

Chemical Structure:

-

CAS Number: 7530-27-0

-

Molecular Formula: C₇H₆BrClO

-

Molecular Weight: 221.48 g/mol

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Citations |

| Polar Protic | Water | Insoluble | A safety data sheet for the similar compound 4-bromo-2-chlorophenol indicates insolubility in water.[1] The hydrophobic nature of the halogenated aromatic ring likely outweighs the hydrophilic character of the single hydroxyl group. |

| Acetic Acid | Soluble | The synthesis of this compound utilizes acetic acid as a solvent for the starting material, 2-chloro-6-methylphenol, suggesting good solubility.[2] | |

| Polar Aprotic | Ethyl Acetate | Soluble | During the workup phase of its synthesis, the residue is diluted with ethyl acetate, indicating solubility.[2] |

| Acetone, Acetonitrile | Likely Soluble | These solvents are generally effective at dissolving compounds with moderate polarity. | |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The presence of the polar hydroxyl group is expected to limit solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Chlorinated solvents are often effective for dissolving halogenated organic compounds. |

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or use a vacuum desiccator to evaporate the solvent completely.

-

Once the solvent has fully evaporated, allow the evaporation dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Solubility is typically expressed in g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

-

Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent withdrawn (L)

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylphenol

IUPAC Name: 4-Bromo-2-chloro-6-methylphenol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. While experimental data on this specific compound is limited, this guide extrapolates potential biological activities and proposes detailed experimental protocols based on structurally related halogenated phenols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7530-27-0 | [1][2] |

| Molecular Formula | C₇H₆BrClO | [1][2] |

| Molecular Weight | 221.48 g/mol | [1] |

| Preferred IUPAC Name | This compound | [1] |

| SMILES | CC1=C(O)C(Cl)=CC(Br)=C1 | [1] |

| InChIKey | IDDUDPYBPXKGCP-UHFFFAOYSA-N | [1] |

| Purity | ≥97% (commercially available) | [2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of 2-chloro-6-methylphenol.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2-Chloro-6-methylphenol

-

Reagents: N-bromosuccinimide (NBS), Acetic acid, Ethyl acetate, Saturated sodium carbonate solution, Sodium sulfate.

Procedure:

-

Dissolve 2-Chloro-6-methylphenol (1 equivalent) in acetic acid.

-

Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Upon completion, remove the acetic acid by distillation under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium carbonate solution.

-

Dry the organic layer over sodium sulfate.

-

Remove the solvent by reduced pressure distillation to yield the product, this compound.

Potential Biological Activities and Proposed Experimental Investigations

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] The presence of bromine and chlorine atoms on the phenol ring of this compound suggests it may possess similar properties.

1. Potential Antimicrobial Activity

The halogenation of phenols can enhance their antimicrobial properties.[4] It is plausible that this compound could be effective against various bacterial and fungal strains.

Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

-

Materials: this compound, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial and fungal inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Prepare standardized inoculums of the test microorganisms.

-

Add the microbial suspension to each well.

-

Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature and duration for each microorganism.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Potential Cytotoxic Activity

Several bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[5]

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

-

Materials: this compound, human cancer cell lines (e.g., HeLa, MCF-7), complete cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Synthesis and Biological Screening

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound.

Caption: Workflow for the synthesis and biological screening of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed experimental protocols offer a starting point for the systematic evaluation of its potential biological activities.

References

- 1. This compound | CAS 7530-27-0 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing 4-Bromo-2-chloro-6-methylphenol for Research Applications

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial suppliers, product specifications, and synthesis protocols for 4-Bromo-2-chloro-6-methylphenol (CAS No. 7530-27-0). This halogenated phenol is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The available purity levels and quantities vary by supplier, allowing researchers to select a product that meets the specific needs of their experimental scale and sensitivity. Below is a summary of offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | 97%[1] | Inquire for details | For Research Use Only. Not for diagnostic or therapeutic use.[1] |

| Thermo Scientific (via Fisher Scientific) | 97%[2] | 1 g | - |

| Shanghai Minstar Chemical Co., Ltd. | 98%[3] | Grams to 100 Kilogram/Month[3] | Offers Industrial and Pharma Grade.[3] |

| ChemicalBook | 99% (from some vendors)[4] | Kilogram quantities mentioned.[4] | A platform listing multiple manufacturers.[4] |

| Matrix Fine Chemicals | Inquire for details | Small and large quantities.[5] | - |

| AK Scientific, Inc. (for 2-Bromo-4-chloro-6-methylphenol) | 95% | 1g, 5g, 10g, 25g | Note: This is a related isomer (CAS 54852-68-5).[6] |

It is important for researchers to request a certificate of analysis from the supplier to obtain lot-specific data on purity and impurities.[1]

Experimental Protocols: Synthesis of this compound

Understanding the synthesis of this compound can be crucial for process development or for researchers who may need to prepare derivatives. A common laboratory-scale synthesis involves the bromination of 2-chloro-6-methylphenol.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent in an acetic acid solvent.

-

Materials:

-

2-Chloro-6-methylphenol

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Sodium sulfate

-

-

Procedure:

-

Dissolve 2-Chloro-6-methylphenol (e.g., 5 g, 35 mmol) in acetic acid (70 mL).[4]

-

Add N-Bromosuccinimide (NBS) (e.g., 6.2 g, 35 mmol) to the solution.[4]

-

Stir the reaction mixture at room temperature for 12 hours.[4]

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[4]

-

Dilute the residue with ethyl acetate.[4]

-

Wash the organic layer sequentially with a saturated sodium carbonate solution.[4]

-

Dry the organic layer over sodium sulfate.[4]

-

Remove the solvent by reduced pressure distillation to yield the final product, this compound.[4] A reported yield for this method is 52%.[4] The product can often be used in subsequent reactions without further purification.[4]

-

Method 2: Industrial Production via Bromination

A patented process describes a method for producing 4-bromo-2-chlorophenols with high purity by minimizing the formation of undesired isomers.[7] This process is suitable for larger scale production.

-

Materials:

-

2-Chlorophenol

-

An inert solvent (e.g., chlorobenzene or 1,1,1-trichloroethane)

-

Bromine

-

A catalyst, such as triethylamine hydrochloride[7]

-

-

Procedure:

-

Dissolve 2-chlorophenol in an inert solvent like chlorobenzene.[7]

-

Add a catalyst, for example, triethylamine hydrochloride.[7]

-

Cool the mixture (e.g., to 5°C).[7]

-

Slowly add bromine to the reaction mixture over several hours while maintaining a low temperature.[7]

-

Allow the reaction mixture to stir and the temperature to rise slightly after the bromine addition is complete.[7]

-

The solvent is then distilled off under vacuum to yield the product.[7] This process reports a high yield (over 98%) and results in a product with low levels of the 6-bromo-2-chlorophenol isomer.[7]

-

Visualizations

The following diagrams illustrate the synthesis workflow and a typical procurement process for acquiring research chemicals.

Caption: Laboratory synthesis workflow for this compound.

Caption: A typical procurement workflow for acquiring research-grade chemicals.

Applications in Research

This compound serves as a key building block in organic synthesis. Its utility stems from the presence of multiple reactive sites on the phenol ring, which allow for a variety of chemical transformations. It is often used in the synthesis of more complex molecules with potential biological activity, making it a compound of interest in pharmaceutical and agrochemical research.[8] For instance, halogenated phenols are precursors in the development of certain herbicides and fungicides.[8] The compound is also valuable as an intermediate for producing insecticidal phosphoric acid esters.[7]

This guide provides a foundational understanding for researchers looking to source and utilize this compound. By summarizing available commercial options and providing insight into its synthesis, it aims to facilitate the efficient procurement and application of this versatile chemical intermediate in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 3. This compound, CasNo.7530-27-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. This compound | 7530-27-0 [chemicalbook.com]

- 5. This compound | CAS 7530-27-0 [matrix-fine-chemicals.com]

- 6. 54852-68-5 2-Bromo-4-chloro-6-methylphenol AKSci 8007CC [aksci.com]

- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 8. srinichem.com [srinichem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-6-methylphenol with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[2] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-methylphenol with various arylboronic acids. This challenging substrate features a sterically hindered and electronically deactivated phenolic ring, presenting unique considerations for successful cross-coupling.

The target transformation is the selective coupling at the bromo-position to yield 3-aryl-2-chloro-6-methylphenol derivatives, which are valuable intermediates in the synthesis of complex organic molecules for drug discovery and materials science.

Reaction Scheme

The general reaction for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges and Considerations

The successful Suzuki-Miyaura coupling of this compound is challenging due to a combination of steric and electronic factors:

-

Steric Hindrance: The presence of a chloro and a methyl group ortho to the phenolic hydroxyl group creates significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition, which is often the rate-limiting step.[1]

-

Electronic Deactivation: The electron-donating nature of the hydroxyl and methyl groups can decrease the reactivity of the aryl bromide towards oxidative addition.

-

Catalyst Selection: Standard palladium catalysts may prove ineffective for this substrate. The use of catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to overcome the steric and electronic hurdles.[3][4] These ligands promote the formation of the active catalytic species and facilitate the oxidative addition and reductive elimination steps.

-

Base and Solvent Choice: The choice of base and solvent is critical for the reaction's success. A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are commonly used. The solvent system often consists of an organic solvent such as dioxane, toluene, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[5]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos, or an NHC ligand)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

If using a solid catalyst and ligand, add them to the flask at this stage (Palladium source: 1-5 mol%; Ligand: 2-10 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the degassed organic solvent, followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

If using a catalyst precursor that is added as a solution, inject it at this point.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar and sterically hindered substrates.[6] Actual yields may vary and require optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 70-80 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (10:1) | 90 | 24 | 60-70 |

| 4 | 2-Thienylboronic acid | [Pd(IPr)Cl₂]₂ (1) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Logical Relationships of Key Reaction Components

Caption: Logical relationships of key components in the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound with arylboronic acids presents a viable route to novel 3-aryl-2-chloro-6-methylphenol derivatives. Success in this transformation hinges on the careful selection of a robust catalytic system capable of overcoming the steric and electronic challenges posed by the substrate. The use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands is highly recommended. The provided protocol serves as a strong starting point for optimization, and with careful execution, this methodology can be a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1] This document provides detailed application notes and protocols for the chemoselective Buchwald-Hartwig amination of 4-Bromo-2-chloro-6-methylphenol. This substrate presents a unique challenge due to the presence of multiple reactive sites: a bromo group, a chloro group, and a phenolic hydroxyl group. The presented protocol focuses on the selective amination at the more reactive carbon-bromine bond while preserving the chloro and hydroxyl functionalities for subsequent transformations.

The successful execution of this reaction hinges on the judicious selection of the catalyst, ligand, and base to control chemoselectivity and minimize side reactions, such as amination at the C-Cl bond or O-arylation of the phenol.[2][3] Modern bulky biarylmonophosphine ligands have shown remarkable efficacy in promoting the desired C-N bond formation with high selectivity and functional group tolerance.[4] Specifically, ligands like BrettPhos have been shown to be effective for the N-arylation of substrates bearing free hydroxyl groups.[2][5]

Reaction Scheme

The general scheme for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with a model primary amine (e.g., n-butylamine). These conditions are based on literature precedents for similar chemoselective aminations of dihaloarenes and reactions involving unprotected phenols.[2][3]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Pd-Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Pd G3 Precatalyst |

| Catalyst Loading (mol%) | 1-2 | 1-2 | 1-2 |

| Ligand | BrettPhos | XPhos | (none) |

| Ligand Loading (mol%) | 2-4 | 2-4 | (part of precatalyst) |

| Base | K₃PO₄ | Cs₂CO₃ | LHMDS |

| Base Equivalents | 2.0 | 2.0 | 2.0 |

| Solvent | Toluene | 1,4-Dioxane | THF |

| Temperature (°C) | 100 | 110 | 80 |

| Reaction Time (h) | 12-24 | 12-24 | 8-16 |

| Expected Yield (%) | >80 | >85 | >90 |

| Selectivity (C-Br vs C-Cl) | High | High | High |

| O-Arylation Byproduct | Minimal | Minimal | Minimal |

Experimental Protocols

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst like BrettPhos Pd G3)

-

Phosphine ligand (e.g., BrettPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, LHMDS)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

-

Magnetic stirrer and heating mantle/oil bath

-

Celite or silica gel for filtration

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

This protocol is a general guideline and may require optimization for specific amines. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%). If using a precatalyst, add it directly (1-2 mol%).

-

Addition of Base and Amine: Add the base (e.g., K₃PO₄, 2.0 equiv.). Seal the flask with a septum.

-

Solvent and Amine Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1-1.5 equiv.) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite or a short plug of silica gel to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling of 4-bromo-2-chloro-6-methylphenol. This versatile building block, containing both a bromine and a chlorine substituent, allows for chemoselective functionalization, primarily at the more reactive C-Br bond. The methodologies described herein are foundational for the synthesis of complex substituted phenols, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates containing multiple halogen atoms of differing reactivity, such as this compound, selective coupling can be achieved. The reactivity of halogens in palladium-catalyzed reactions generally follows the trend I > Br > OTf > Cl. This differential reactivity allows for the selective coupling at the C-Br bond of this compound, leaving the C-Cl bond intact for potential subsequent transformations.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Data Presentation

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Cyanobenzeneboronic acid | PdCl₂ (1) | None | K₂CO₃ | PEG400/H₂O | RT | 15 | ~95% (Reported)[1][2] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 (Estimated) |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 (Estimated) |

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 (Estimated) |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 (Estimated) |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | sec-Butanol | 100 | 16 | 70-80 (Estimated) |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 (Estimated) |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 16 | 80-90 (Estimated) |

| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 70-80 (Estimated) |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-cyanobenzeneboronic acid)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

Polyethylene glycol 400 (PEG400)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Add a 1:1 mixture of PEG400 and water (e.g., 4 mL each for a 1 mmol scale reaction).

-

Stir the suspension at room temperature for 15 minutes.

-

Add palladium(II) chloride (0.01 equiv.).

-

Continue stirring at room temperature for 15 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to a Schlenk tube or a sealable vial.

-

Add sodium tert-butoxide (1.4 equiv.).

-

Outside the glovebox, add this compound (1.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL per mmol of substrate) followed by the amine (1.2 equiv.) via syringe.

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (5 mL per mmol of substrate) and triethylamine (2.0 equiv.) via syringe.

-

Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours or until completion as monitored by TLC.

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated phenol.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Logical diagram illustrating the chemoselectivity of the coupling reaction.

References

etherification reactions of the phenolic hydroxyl group in 4-Bromo-2-chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the etherification of the phenolic hydroxyl group in 4-Bromo-2-chloro-6-methylphenol. This compound serves as a versatile building block in medicinal chemistry and materials science, and the derivatization of its phenolic hydroxyl group into an ether linkage is a key transformation for modulating its biological activity and physicochemical properties. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers.

Introduction

This compound is a halogenated and alkylated phenol with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The phenolic hydroxyl group is a key functional handle that can be readily modified. Etherification of this group can lead to derivatives with altered solubility, lipophilicity, and target-binding interactions, which are critical parameters in drug design. The Williamson ether synthesis is a reliable SN2 reaction involving a phenoxide nucleophile and an alkyl halide electrophile. This method is well-suited for the etherification of substituted phenols like this compound.

Key Applications of Phenolic Ethers

The ether derivatives of substituted phenols are integral to various fields:

-

Pharmaceuticals: Many blockbuster drugs contain aryl ether moieties. These groups can improve oral bioavailability and metabolic stability.

-

Agrochemicals: Phenolic ethers are found in numerous herbicides and fungicides. For instance, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known herbicides.[1]

-

Material Science: Poly(arylene ether)s are high-performance thermoplastics with excellent thermal stability.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process. First, the phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then reacts with an alkyl halide (or other electrophile with a good leaving group) in a nucleophilic substitution reaction to form the ether.[2][3][4]

General Reaction Scheme:

-

Deprotonation: Ar-OH + Base → Ar-O⁻ + [Base-H]⁺

-

Nucleophilic Substitution: Ar-O⁻ + R-X → Ar-O-R + X⁻ (Where Ar = 4-Bromo-2-chloro-6-methylphenyl, R = alkyl group, X = halide)

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-(methoxymethyl)phenol

This protocol details the synthesis of the methyl ether of this compound as a representative example.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Septum

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-